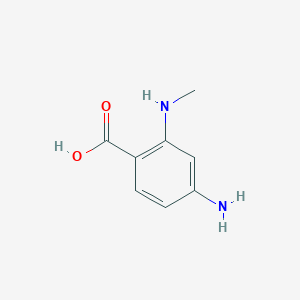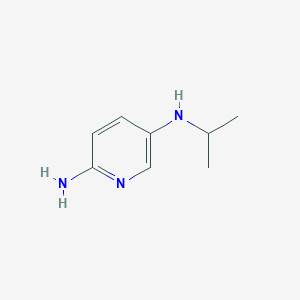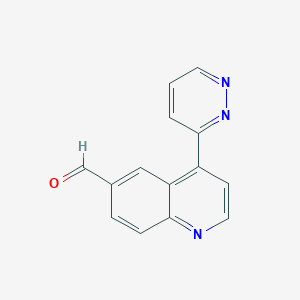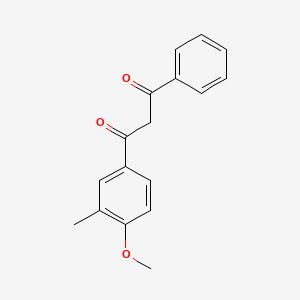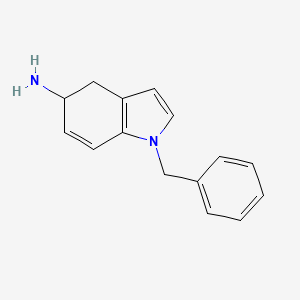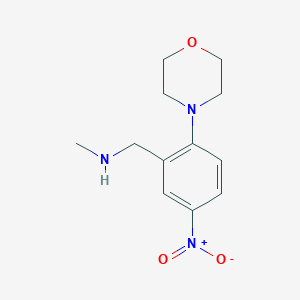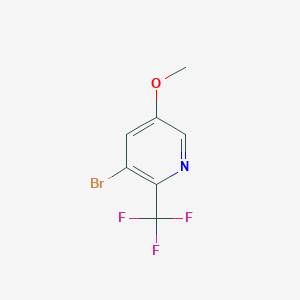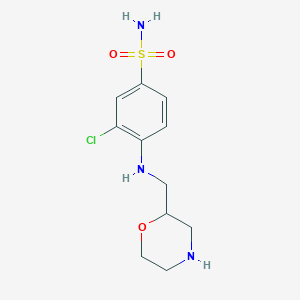
3-Chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloro group, a morpholin-2-ylmethylamino group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-chlorobenzenesulfonyl chloride+morpholine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cell proliferation or microbial growth. The molecular targets and pathways involved include the disruption of metabolic processes and interference with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine
Uniqueness
3-Chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential anticancer and antimicrobial activities set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H16ClN3O3S |
|---|---|
Peso molecular |
305.78 g/mol |
Nombre IUPAC |
3-chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClN3O3S/c12-10-5-9(19(13,16)17)1-2-11(10)15-7-8-6-14-3-4-18-8/h1-2,5,8,14-15H,3-4,6-7H2,(H2,13,16,17) |
Clave InChI |
PNYDNHVFMYKVHP-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)CNC2=C(C=C(C=C2)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


